molecular formula C12H12ClN3O B3284672 N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine

N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine

Cat. No.: B3284672
M. Wt: 249.69 g/mol
InChI Key: VOLNNXCXRJEBDK-UHFFFAOYSA-N
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Description

WAY-635767 is a chemical compound known for its role as an inhibitor of Aurora kinase A . Aurora kinase A is an enzyme that plays a crucial role in cell division by controlling chromosomal segregation. Inhibiting this enzyme can disrupt cell division, making WAY-635767 a compound of interest in cancer research and treatment.

Scientific Research Applications

WAY-635767 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool to study the inhibition of Aurora kinase A and its effects on various chemical pathways.

    Biology: Employed in cell biology research to understand the role of Aurora kinase A in cell division and chromosomal segregation.

    Medicine: Investigated as a potential therapeutic agent in cancer treatment due to its ability to disrupt cell division in cancer cells.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting Aurora kinase A.

Future Directions

The compound and its derivatives are candidates for the development of novel antitubercular agents . Future research is expected to focus on exploring the mechanism by which these compounds inhibit Mycobacterium tuberculosis cell growth . This could potentially lead to the development of new drugs to control the growth of Mycobacterium tuberculosis while minimizing side effects or the development of drug resistance .

Preparation Methods

The synthesis of WAY-635767 involves several steps, typically starting with the preparation of the core structure followed by the introduction of specific functional groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. industrial production methods often involve optimizing these steps to ensure high yield and purity .

Chemical Reactions Analysis

WAY-635767 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

WAY-635767 is unique in its specific inhibition of Aurora kinase A. Similar compounds include:

    VX-680: Another Aurora kinase inhibitor with a broader range of activity against Aurora kinase A, B, and C.

    MLN8237: A selective inhibitor of Aurora kinase A, similar to WAY-635767, but with different pharmacokinetic properties.

    PHA-739358: An inhibitor of Aurora kinase A and B, used in cancer research.

WAY-635767 stands out due to its specificity for Aurora kinase A, making it a valuable tool in research focused on this particular enzyme .

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-9-3-1-8(2-4-9)12-16-15-11(17-12)7-14-10-5-6-10/h1-4,10,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLNNXCXRJEBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
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N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
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N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
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N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
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N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
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N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine

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